molecular formula C18H19NO4S B15106646 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-N-(2-ethoxyphenyl)acetamide

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B15106646
M. Wt: 345.4 g/mol
InChI Key: IUNJIYINABDCID-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound that features a benzodioxin ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols.

    Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetamide group or to modify the benzodioxin ring.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deacetylated products, modified benzodioxin derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-N-(2-ethoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzodioxin ring and sulfanyl group can interact with enzymes or receptors, leading to modulation of their activity. The acetamide moiety can also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid: Similar structure but lacks the sulfanyl and acetamide groups.

    2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol: Similar structure but has an alcohol group instead of the sulfanyl and acetamide groups.

    2-(2,3-dihydro-1,4-benzodioxin-6-yl)thiol: Similar structure but lacks the acetamide group.

Uniqueness

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-N-(2-ethoxyphenyl)acetamide is unique due to the presence of both the sulfanyl and acetamide groups, which can confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C18H19NO4S/c1-2-21-15-6-4-3-5-14(15)19-18(20)12-24-13-7-8-16-17(11-13)23-10-9-22-16/h3-8,11H,2,9-10,12H2,1H3,(H,19,20)

InChI Key

IUNJIYINABDCID-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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